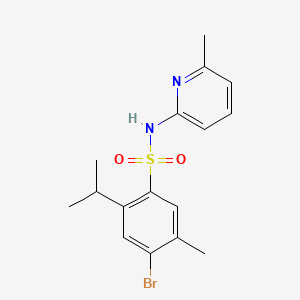
4-bromo-2-isopropyl-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2-isopropyl-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, an isopropyl group, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core. Its unique structure makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-isopropyl-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can be achieved through a multi-step process involving several key reactions:
Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride (CH3CHClCH3) and aluminum chloride (AlCl3) as the catalyst.
Methylation: The methyl group can be added through a similar Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3).
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated, isopropylated, and methylated benzene derivative with a suitable sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base such as pyridine.
Pyridinyl Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
化学反应分析
Types of Reactions
4-bromo-2-isopropyl-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert certain functional groups to their reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-bromo-2-isopropyl-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
相似化合物的比较
Similar Compounds
4-bromo-2-isopropyl-5-methylphenol: Similar structure but lacks the sulfonamide and pyridinyl groups.
4-bromo-2-methyl-6-nitroaniline: Contains a bromine atom and a methyl group but has a nitro group instead of the isopropyl and pyridinyl groups.
Uniqueness
4-bromo-2-isopropyl-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is unique due to the presence of both the sulfonamide and pyridinyl groups, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity and potential biological activity compared to similar compounds.
属性
分子式 |
C16H19BrN2O2S |
|---|---|
分子量 |
383.3 g/mol |
IUPAC 名称 |
4-bromo-5-methyl-N-(6-methylpyridin-2-yl)-2-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H19BrN2O2S/c1-10(2)13-9-14(17)11(3)8-15(13)22(20,21)19-16-7-5-6-12(4)18-16/h5-10H,1-4H3,(H,18,19) |
InChI 键 |
YISUVUSRQYPHBS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


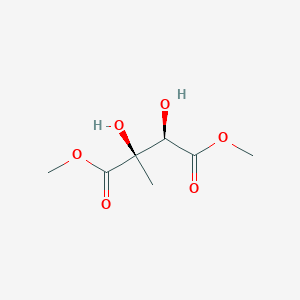
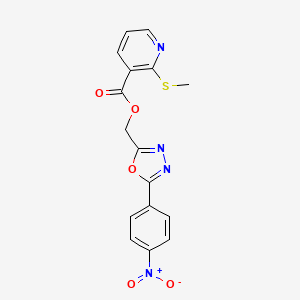


![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13359780.png)
![ethyl 5-cyano-2-methyl-4-[(E)-2-phenylethenyl]-6-thioxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B13359799.png)
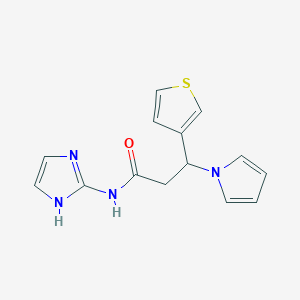
![(S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13359807.png)
![3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B13359811.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-cyclohexyl-1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13359824.png)
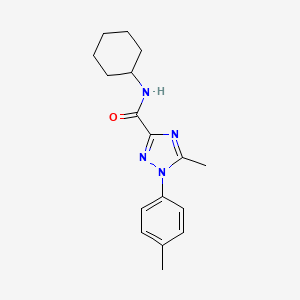

![4-Bromophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13359834.png)
